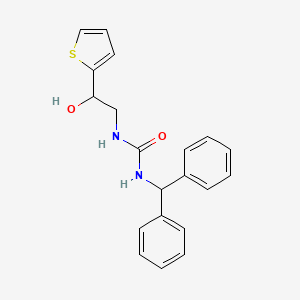

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound that can be categorized within the broader class of urea derivatives. These compounds are known for their potential in forming hydrogen bonds and their ability to interact with various biological targets. The urea moiety is a common feature in many pharmacologically active compounds, and modifications on the urea structure can lead to a variety of biological activities.

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of similar compounds, such as the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, the synthesis was performed under mild conditions, which suggests that a similar approach could be used for the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea . The reaction conditions are crucial as they can affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of any intramolecular hydrogen bonds, which are important for the compound's reactivity and interaction with other molecules . The molecular structure is also essential for understanding the compound's potential binding modes when interacting with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. The association of urea derivatives with other molecules, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations . These interactions are influenced by the substituents on the urea, which can either donate or withdraw electrons, affecting the strength and selectivity of the hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a thiophene ring, as in the case of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, can affect the compound's electronic properties and its behavior under various conditions. The stability of the compound under thermal conditions and its photochromic properties, as observed in related thiophene-containing compounds, are also important characteristics that can be analyzed .

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study on the synthesis of flexible urea derivatives, including variations with aryl(thio)urea units, demonstrated these compounds' potential as novel acetylcholinesterase inhibitors. This suggests that similar compounds, like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, could be explored for their inhibitory activities and therapeutic applications in conditions like Alzheimer's disease (Vidaluc et al., 1995).

Chemical Synthesis and Environmental Applications

Another study demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas through Lossen rearrangement. This methodology could be applicable for synthesizing compounds like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, potentially offering a pathway for creating environmentally friendly and cost-effective compounds (Thalluri et al., 2014).

Anticancer Activity

The synthesis and evaluation of specific thiourea derivatives have shown significant anticancer activity in assays and cell lines. This indicates the potential for thiourea-based compounds, potentially including 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, in cancer research and treatment strategies (Nammalwar et al., 2010).

Polymer Solar Cells

Research on urea-doped ZnO films as an electron transport layer in inverted polymer solar cells highlights the potential of urea derivatives in enhancing the efficiency of solar energy devices. This suggests the broader utility of urea derivatives, including 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, in materials science and renewable energy technologies (Wang et al., 2018).

Antioxidant Activity

A study on the synthesis and evaluation of antioxidant activities of specific urea derivatives points to the potential of similar compounds in oxidative stress-related research. This could be relevant for exploring the antioxidant properties of compounds like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea (George et al., 2010).

properties

IUPAC Name |

1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRLWTKSRFZPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)